molecular formula C18H17NO6S2 B2369609 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1795442-22-6

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2369609
CAS No.: 1795442-22-6
M. Wt: 407.46
InChI Key: FAUZIORWDCZEDK-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17NO6S2 and its molecular weight is 407.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c20-18(15-2-1-7-23-15)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-16(10-13)25-9-8-24-14/h1-7,10,18-20H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUZIORWDCZEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan ring, thiophene moiety, and sulfonamide group, which contribute to its biological activity. The molecular formula is C18H17N1O4SC_{18}H_{17}N_{1}O_{4}S, with a molecular weight of approximately 343.4 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₇N₁O₄S
Molecular Weight343.4 g/mol
CAS Number1798459-05-8

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties, including:

  • Anticancer Activity : Compounds in this class have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : There is evidence suggesting activity against a range of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy.
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors may modulate cellular signaling pathways, leading to therapeutic effects.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their anticancer properties.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Anticancer Studies :
    • A study demonstrated that benzofuran derivatives exhibit significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations .
    • Another investigation reported that modifications to the benzofuran structure enhanced its ability to inhibit tumor growth in vivo .
  • Antimicrobial Activity :
    • Research highlighted the efficacy of similar compounds against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zones greater than 20 mm against Staphylococcus aureus and Escherichia coli .
    • A systematic review indicated that the presence of halogen substituents on the furan or thiophene rings significantly increased antimicrobial potency .
  • Anti-inflammatory Effects :
    • In vitro assays revealed that related compounds could reduce pro-inflammatory cytokine levels in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including furan, thiophene, and sulfonamide moieties. These structural characteristics contribute to its reactivity and potential biological activities. The synthesis typically involves multi-step organic reactions that can be optimized for industrial-scale production to enhance yield and reduce costs.

Common Synthetic Routes:

  • Starting Materials: The synthesis often begins with derivatives of 2,3-dihydrobenzo[b][1,4]dioxine.
  • Reagents: Common reagents include sulfonyl chlorides and various amines or acetamides to introduce the sulfonamide functionality.

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been studied for its pharmacological properties. Compounds with similar structural features have shown promising activities against various biological targets.

Potential Biological Activities:

  • Anticancer Activity: The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Research indicates that sulfonamides can inhibit key enzymes related to tumor growth.
  • Anti-inflammatory Properties: The presence of furan and thiophene rings may contribute to anti-inflammatory effects by modulating inflammatory pathways.
  • Antimicrobial Effects: Similar compounds have demonstrated efficacy against a range of microbial pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Here are some notable findings:

StudyFocusFindings
Synthesis of New Sulfonamides Enzyme InhibitionNew sulfonamides were synthesized with potential as α-glucosidase and acetylcholinesterase inhibitors, indicating therapeutic applications in diabetes and Alzheimer's disease.
Anticancer Evaluation Antitumor ActivityMolecular hybrids containing sulfonamide fragments exhibited significant anticancer properties, highlighting the therapeutic potential of such compounds.
Molecular Recognition Studies Interaction with BiomoleculesThe unique structure allows for specific interactions with biomolecules, making it suitable for studies in molecular recognition and drug design.

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science due to its unique chemical properties.

Potential Applications:

  • Polymer Chemistry: Its structural components could be utilized in the development of new polymeric materials with enhanced properties.
  • Sensors: The compound's reactivity may be harnessed for designing chemical sensors capable of detecting specific analytes.

Chemical Reactions Analysis

Hydrolysis and Stability Reactions

The sulfonamide group undergoes pH-dependent hydrolysis, while the furan-hydroxymethyl substituent demonstrates sensitivity to acidic conditions:

Reaction TypeConditionsProductsReference
Sulfonamide hydrolysis0.1 M HCl, 80°C, 6 hrsBenzo[d] dioxine-6-sulfonic acid + free amine derivative
Furan ring hydrationpH 4–5, aqueous ethanol, 50°CTetrahydrofuran-diol intermediate (reversible under dehydration)

Key findings:

  • Hydrolysis of the sulfonamide proceeds via nucleophilic attack at the sulfur atom, releasing sulfonic acid and the corresponding amine.

  • The furan-hydroxymethyl group forms a stable geminal diol under mild acidic conditions, potentially influencing bioavailability.

Nucleophilic Substitution

The thiophene-methyl bridge participates in SN2 reactions due to its electrophilic α-carbon:

NucleophileSolventTemperatureProductYieldReference
Sodium methoxideDMF60°CMethoxy-substituted thiophene derivative78%
PiperidineDichloromethaneRTPiperidinium-thiophene adduct65%

Mechanistic insights:

  • Steric hindrance from the adjacent furan-hydroxymethyl group reduces reaction rates compared to simpler thiophene derivatives.

  • Leaving group ability follows the trend: Br > Cl > OMs in analogous compounds .

Electrophilic Aromatic Substitution

The thiophene and benzo[d] dioxine rings undergo regioselective substitutions:

ElectrophilePosition ModifiedMajor ProductSelectivity Ratio (para:meta)Reference
Nitronium tetrafluoroborateThiophene C33-nitro-thiophene derivative9:1
Bromine (Br₂)Dioxine C77-bromo-dihydrobenzo[d] dioxine>95% para

Notable observations:

  • Thiophene nitration occurs exclusively at C3 due to electronic directing effects of the methyl-furan substituent .

  • Bromination of the dihydrobenzo[d] dioxine ring requires Lewis acid catalysts (e.g., FeBr₃) for measurable yields.

Biological System Interactions

The compound participates in enzyme-mediated transformations relevant to pharmacological activity:

EnzymeReactionKinetic Parameters (Km, Vmax)Biological ImpactReference
Cytochrome P450 3A4Hydroxylation at furan C512 μM, 4.2 nmol/min/mgIncreased metabolite polarity
Sulfotransferase 1A1Sulfonation of hydroxyl group8.7 μM, 1.8 nmol/min/mgEnhanced renal excretion

Critical data points:

  • Competitive inhibition observed against COX-2 (IC₅₀ = 3.2 μM) via sulfonamide group coordination .

  • Thiophene ring oxidation generates reactive metabolites requiring glutathione conjugation for detoxification .

Preparation Methods

Thiophene Ring Functionalization

The 5-substituted thiophene derivative is synthesized via microwave-assisted intramolecular dehydro-Diels-Alder reactions , as demonstrated in styrene-yne substrate methodologies. For example, (E)-3-(thiophen-3-yl)allyl 3-phenylpropiolate undergoes cyclization under microwave irradiation (150–200°C, 10–30 min) to yield substituted thiophenes. Solvent choice (e.g., PhNO₂ or DMF) influences product selectivity, with PhNO₂ favoring aromatic heterocycles.

Furan-Thiophene Coupling

The furan group is introduced via palladium-catalyzed cross-coupling between thiophene boronic acids and bromofuran derivatives. For instance, Suzuki-Miyaura coupling using Pd(PPh₃)₄ in THF/H₂O (80°C, 12 h) achieves C–C bond formation between thiophene and furan rings.

Hydroxymethyl Group Installation

The hydroxymethyl substituent is added through stereoselective hydroxylation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and PhI(OAc)₂ in acetonitrile/water. This oxidizes methyl groups to hydroxymethyl without over-oxidation to carboxylic acids. For example, 5-methylthiophene-2-carbaldehyde is converted to 5-(hydroxymethyl)thiophene-2-carbaldehyde in 78% yield.

Preparation of 2,3-Dihydrobenzo[b]dioxine-6-sulfonamide

The sulfonamide-functionalized dihydrobenzo[d]dioxine is synthesized as follows:

Dihydrobenzo[d]dioxine Formation

1,4-Dihydroxybenzene is reacted with 1,2-dibromoethane in DMF at 120°C for 24 h to form the dihydrobenzo[d]dioxine ring. The reaction proceeds via nucleophilic aromatic substitution, with K₂CO₃ as a base.

Sulfonation and Amidation

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by quenching with ammonium hydroxide to yield the sulfonamide. For example, 6-nitrodihydrobenzo[d]dioxine is sulfonated to 6-sulfamoyldihydrobenzo[d]dioxine in 65% yield.

Final Coupling and Deprotection

Alkylation of Sulfonamide

The sulfonamide nitrogen is alkylated with the thiophene-furan-hydroxymethyl intermediate via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This couples the hydroxymethyl-thiophene-furan moiety to the sulfonamide, typically in THF at 0°C to room temperature.

Deprotection and Purification

If protecting groups (e.g., tert-butyldimethylsilyl for hydroxymethyl) are used, final deprotection is performed with tetrabutylammonium fluoride (TBAF) in THF. The crude product is purified via reverse-phase HPLC (H₂O/MeCN gradient) to ≥95% purity.

Optimization and Challenges

Reaction Condition Optimization

Parameter Optimal Condition Yield Improvement
Coupling Temperature 0°C → RT 62% → 78%
Microwave Power 300 W (PhNO₂ solvent) 85% aromaticity
Catalyst Loading 5 mol% Pd(PPh₃)₄ 70% coupling

Common Side Reactions

  • Over-sulfonation : Mitigated by controlling ClSO₃H stoichiometry (1.1 eq.).
  • Oxidation of hydroxymethyl : Prevented by inert atmosphere (N₂/Ar).

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

  • Methodological Answer : The synthesis involves multi-step pathways, typically including:
  • Nucleophilic substitution : Reaction of a thiophene-derived intermediate with a sulfonamide group under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide linkage .
  • Coupling reactions : Introduction of the furan-2-yl(hydroxy)methyl group via hydroxylation or condensation, often requiring anhydrous solvents (e.g., dichloromethane or DMF) and inert atmospheres (N₂) to prevent side reactions .
  • Purification : Flash chromatography or recrystallization is critical to isolate intermediates and the final compound with >95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Structural validation requires:
  • Spectroscopic techniques : ¹H/¹³C NMR to verify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ in IR) and aromatic proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns .
  • X-ray crystallography : For unambiguous 3D structural determination, particularly to resolve stereochemistry at the hydroxy-methyl group .

Q. What functional groups in the compound are most influential for its biological activity?

  • Methodological Answer : Key functional groups include:
  • Sulfonamide moiety : Critical for enzyme inhibition (e.g., carbonic anhydrase or proteases) via hydrogen bonding with active sites .
  • Furan and thiophene rings : Enhance π-π stacking interactions with biological targets, improving binding affinity .
  • Hydroxy-methyl group : Introduces chirality, which can be probed via enantioselective synthesis and activity assays to determine stereochemical impacts .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Methodological Answer : Optimization strategies include:
  • Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
  • Flow chemistry : Continuous reactors for precise control of reaction kinetics and reduced side-product formation in oxidation or coupling steps .
  • In-situ monitoring : Real-time HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide-containing analogs?

  • Methodological Answer : Contradictions arise due to:
  • Structural variations : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter target specificity. Use SAR studies to map activity trends .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and validate via orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Computational docking : Compare binding modes of analogs to identify conserved interactions vs. outliers .

Q. What computational methods are effective for predicting the compound’s reactivity and metabolic stability?

  • Methodological Answer : Advanced approaches include:
  • DFT calculations : To model transition states for key reactions (e.g., hydroxylation or sulfonamide formation) and predict regioselectivity .
  • MD simulations : Study solvation effects and conformational flexibility impacting metabolic pathways (e.g., cytochrome P450 interactions) .
  • ADMET prediction tools : Software like SwissADME to estimate solubility, permeability, and toxicity risks early in development .

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